molecular formula C8H10Cl2FN B591823 (R)-1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride CAS No. 1391497-31-6

(R)-1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride

Cat. No. B591823
M. Wt: 210.073
InChI Key: PUBRSCIMJQYMNY-NUBCRITNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride” is a chemical compound with the CAS Number 1391497-31-6 . It is used for research purposes and is not intended for human or veterinary use .


Molecular Structure Analysis

The molecular formula of “®-1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride” is C8H10Cl2FN . The InChI code is 1S/C8H9ClFN/c1-5(11)8-6(9)3-2-4-7(8)10/h2-5H,11H2,1H3/t5-/m1/s1 .


Physical And Chemical Properties Analysis

“®-1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride” has a molecular weight of 210.08 . It is stored in a sealed, dry environment at room temperature . The physical form of the compound is liquid .

Scientific Research Applications

Molecular Imaging with Organic Fluorophores

Organic fluorophores, including compounds related to (R)-1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride, have significant applications in molecular imaging, particularly for in vivo cancer diagnosis. Optical imaging with fluorophores, utilizing relatively inexpensive and portable equipment, enables real-time detection of cancer. Despite their potential, the toxicity of fluorophores is a critical concern that requires thorough investigation to ensure their safe administration to patients. The review by Alford et al. (2009) discusses the toxicity of 19 widely used fluorophores in molecular imaging, highlighting the need for detailed information on cytotoxicity, tissue toxicity, in vivo toxicity, and mutagenicity. The study emphasizes that the fluorophore doses used in molecular imaging are typically much lower than the toxic doses described in the literature, suggesting a pathway towards safe application in patients (Alford et al., 2009).

Chemosensors for Analyte Detection

Fluorescent chemosensors based on compounds similar to (R)-1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride have shown promise in detecting a variety of analytes. Roy (2021) reviewed the development of chemosensors based on 4-Methyl-2,6-diformylphenol (DFP), which have been used to detect metal ions, anions, and neutral molecules with high selectivity and sensitivity. This research underscores the potential of such compounds in developing more sensitive and selective chemosensors for various applications, including environmental monitoring and medical diagnostics (Roy, 2021).

Hydrophilic Interaction Chromatography

The application of hydrophilic interaction chromatography (HILIC) in separating polar, weakly acidic, or basic samples highlights another research area where compounds like (R)-1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride could be relevant. Jandera (2011) discussed the use of various columns and mobile phases in HILIC, emphasizing its value in separating peptides, proteins, oligosaccharides, drugs, metabolites, and natural compounds. The review points towards the complementary nature of HILIC to other chromatographic methods and its potential in two-dimensional applications for complex sample analysis (Jandera, 2011).

Aqueous Fluoroalkylation Reactions

Fluoroalkylation reactions in aqueous media represent a significant advance in incorporating fluorinated or fluoroalkylated groups into target molecules, a process relevant to the broader family of compounds including (R)-1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride. Song et al. (2018) highlighted the progress in developing mild, environment-friendly fluoroalkylation methods, noting the importance of such reactions in creating pharmaceuticals, agrochemicals, and functional materials with enhanced properties. This review emphasizes the environmental benefits and the potential for green chemistry innovations in fluoroalkylation processes (Song et al., 2018).

Safety And Hazards

The compound is labeled with the signal word “Warning” and has the following hazard statements: H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

(1R)-1-(2-chloro-6-fluorophenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFN.ClH/c1-5(11)8-6(9)3-2-4-7(8)10;/h2-5H,11H2,1H3;1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUBRSCIMJQYMNY-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC=C1Cl)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=CC=C1Cl)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90704247
Record name (1R)-1-(2-Chloro-6-fluorophenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride

CAS RN

1100575-44-7
Record name (1R)-1-(2-Chloro-6-fluorophenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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